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Famphur

Cat. No.: B1672047
CAS No.: 52-85-7
M. Wt: 325.3 g/mol
InChI Key: JISACBWYRJHSMG-UHFFFAOYSA-N
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Description

Classification and Chemical Nature

Famphur's chemical identity and classification are fundamental to understanding its biological activity.

This compound is classified as an organic thiophosphate and an organothiophosphate insecticide. It is a synthetic organic thiophosphate compound and belongs to the broader class of organophosphorus compounds nih.govebi.ac.ukdrugbank.com. Specifically, it is categorized as a phenyl thiophosphate drugbank.com.

This compound presents as a crystalline powder nih.govmedkoo.com. Its molecular formula is C₁₀H₁₆NO₅PS₂, and its molecular weight is approximately 325.3 grams per mole nih.govmedkoo.comscbt.comsigmaaldrich.com.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆NO₅PS₂ nih.govmedkoo.com
Molecular Weight325.3 g/mol nih.govmedkoo.com
Physical DescriptionCrystalline powder nih.govmedkoo.com
Chemical ClassOrganic thiophosphate, Organophosphorus compound nih.govebi.ac.ukdrugbank.com

A crucial aspect of this compound's chemical nature is its function as an acetylcholinesterase (AChE) inhibitor nih.govebi.ac.ukmedkoo.com. Organophosphorus compounds, including this compound, exert their effects by binding to and inactivating the enzyme acetylcholinesterase nih.govoecd.org. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate (B1210297) wikipedia.orgresearchgate.net.

The mechanism involves the phosphorylation of the esteratic site of acetylcholinesterase, which prevents acetylcholine from binding and being broken down wikipedia.orgcdc.gov. This inhibition leads to an accumulation of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions, resulting in continuous stimulation of cholinergic receptors nih.govoecd.orgwikipedia.orgresearchgate.net. This biochemical cascade forms the basis of its pesticidal action researchgate.net.

Historical Context of Pesticidal Application

The history of this compound's application reflects a shift towards more specialized uses within pest control.

This compound has been used predominantly as a systemic organophosphorus insecticide in veterinary medicine for the control of parasites in livestock usgs.govusgs.gov. Its primary historical application has been for controlling grubs and lice in cattle sigmaaldrich.comusgs.govusgs.govepa.gov. Early research demonstrated its efficacy against cattle lice, scabies mites, and ear ticks in cattle and sheep medkoo.com. It was also investigated as a systemic parasiticide for controlling warble and nostril flies in reindeer nih.gov.

The compound was administered to livestock through various routes, including intramuscular or subcutaneous injection, inclusion in feed as a premix, dermal pour-on applications, or as an oral bolus usgs.govusgs.govepa.gov. This systemic action allowed it to target internal parasites or those feeding on the animal's blood.

While this compound is fundamentally an insecticide, its use has become largely restricted and almost exclusively focused on veterinary applications nih.govmedkoo.comusgs.govusgs.gov. This narrow focus suggests a transition from broader insecticidal applications that might have been considered in earlier stages of its development or for other organophosphates. The general class of organophosphorus insecticides has seen widespread use against various insect pests in agriculture and public health umn.eduepa.gov. However, specific recommendations have emerged, such as the discontinuance of topical applications of this compound to cattle, partly due to concerns regarding primary and secondary poisoning of non-target wildlife, particularly birds usgs.govusgs.gov. This indicates a refinement in its approved uses over time, moving away from general insect control towards a more specialized role in animal health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16NO5PS2 B1672047 Famphur CAS No. 52-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide
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InChI

InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3
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InChI Key

JISACBWYRJHSMG-UHFFFAOYSA-N
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Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC
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Molecular Formula

C10H16NO5PS2
Record name FAMPHUR
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DSSTOX Substance ID

DTXSID7041966
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Molecular Weight

325.3 g/mol
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Physical Description

Famphur is a crystalline powder. Very toxic. Cholinesterase inhibitor. Restricted use as insecticide., Colorless solid; [HSDB]
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Solubility

Sparingly soluble in water. In aqueous isopropanol (45%) 23 g/kg (20 °C); in xylene 300 g/kg (5 °C); soluble in acetone, carbon tetrachloride, chloroform, cyclohexanone, dichloromethane, toluene; sparingly soluble in aliphatic hydrocarbons
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Vapor Pressure

0.00000136 [mmHg]
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Color/Form

CRYSTALS, Colorless crystalline powder

CAS No.

52-85-7
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Melting Point

52.5-53.5 °C
Record name FAMPHUR
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Mechanistic Investigations of Famphur

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of famphur on acetylcholinesterase follows the well-established mechanism of organophosphorus compounds. This process involves the phosphorylation of a serine residue within the active site of the enzyme, leading to its inactivation and the subsequent accumulation of the neurotransmitter acetylcholine (B1216132). This disruption of cholinergic neurotransmission is the primary mode of this compound's toxicity.

Binding Kinetics and Enzyme Inactivation

Structural Determinants of Cholinesterase Interaction

The binding of organophosphorus compounds, including this compound, to the active site of acetylcholinesterase is governed by specific structural interactions. The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. This gorge contains a catalytic triad (B1167595) of amino acid residues (serine, histidine, and glutamate) that are essential for the hydrolysis of acetylcholine.

For an inhibitor like this compound to be effective, its molecular structure must allow it to penetrate this gorge and orient itself correctly to react with the catalytic serine. The size, shape, and electronic properties of the inhibitor are critical for its affinity and reactivity within the active site. Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to understand these interactions. Such studies can reveal the importance of specific chemical moieties on the inhibitor for its binding and inhibitory potency. For instance, the nature of the leaving group in the organophosphate molecule significantly influences the rate of phosphorylation.

Comparative Mechanistic Studies with this compound Metabolites and Analogs

This compound undergoes metabolic transformation in organisms, leading to the formation of various metabolites. The toxicological significance of these metabolites is directly related to their ability to inhibit acetylcholinesterase.

Toxicological Significance of Famoxon (B147054) (Oxygen Analog)

The primary and most significant metabolite of this compound is its oxygen analog, famoxon. This conversion involves the oxidative desulfuration of the this compound molecule, replacing the sulfur atom with an oxygen atom. This metabolic activation is a common feature of thionophosphorus insecticides.

Famoxon is of considerable toxicological significance because it is a much more potent inhibitor of acetylcholinesterase than the parent compound, this compound. nih.govibmc.msk.ru The replacement of the sulfur with the more electronegative oxygen atom makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the serine hydroxyl group in the AChE active site. This results in a significantly higher rate of phosphorylation and, consequently, a greater inhibitory potency. The level of famoxon in an organism often parallels the level of this compound, indicating a direct relationship between the metabolism of the parent compound and the formation of the more toxic metabolite. nih.gov

Activity of Other Metabolites

In addition to famoxon, the metabolism of this compound can produce other breakdown products. However, these other metabolites have been found to be of minor toxicological importance. Studies have shown that other this compound metabolites are significantly less toxic, with acute oral toxicity tests in mice indicating they are 31 to 237 times less toxic than the parent compound. nih.govibmc.msk.ru This reduced toxicity is attributed to their diminished ability to inhibit acetylcholinesterase. These metabolites likely result from further degradation of the this compound or famoxon molecule, leading to structures that no longer effectively bind to or phosphorylate the active site of the enzyme.

Below is a table summarizing the key chemical compounds discussed in this article:

Compound NameChemical FormulaMolar Mass ( g/mol )
This compoundC₁₀H₁₆NO₅PS₂325.34
FamoxonC₁₀H₁₆NO₆PS309.28
AcetylcholineC₇H₁₆NO₂⁺146.21

Environmental Fate and Biotransformation of Famphur

Degradation Pathways in Environmental Compartments

The degradation of Famphur in the environment occurs through several key pathways, including hydrolysis, photolytic transformation, microbial biotransformation, and advanced oxidation processes. These mechanisms collectively determine the compound's persistence and ultimate fate in various environmental matrices.

Hydrolytic Degradation Processes

Hydrolysis is a significant abiotic degradation pathway for this compound in aquatic environments. Under neutral conditions, this compound exhibits a slow hydrolysis rate, with an experimental half-life of approximately 115 days at 25 °C. nih.govherts.ac.uk The rate of hydrolysis significantly increases in basic (alkaline) conditions. At pH 10, the experimental half-life is around 60 days, further decreasing to approximately 6 days at pH 11. nih.gov

The hydrolytic degradation of organophosphorus esters like this compound typically proceeds via nucleophilic attack at the central phosphorus atom. europa.eu This attack can lead to the formation of phosphorous diesters, which subsequently hydrolyze to phosphate (B84403) monoesters, eventually yielding phosphoric acid and p-(N,N-dimethylsulfamoyl)phenol. europa.eu An interesting aspect of phosphorus ester hydrolysis is the potential for carbon-oxygen or carbon-sulfur cleavage. Base-mediated hydrolysis generally favors P-O cleavage, while neutral and acid catalysis tend to promote C-O or C-S cleavage. europa.eu Consequently, the hydrolysis mechanisms and the distribution of degradation products for organophosphorus esters are pH-dependent. europa.eu

Table 1: this compound Hydrolysis Half-Lives at 25 °C

pH ConditionHalf-Life (Days)Source
Neutral115 nih.govherts.ac.uk
pH 1060 nih.gov
pH 116 nih.gov

Photolytic Transformation Studies

Photodegradation is a critical abiotic transformation process for pesticides in aquatic environments, driven by the high energy of sunlight, which can induce reactions such as bond scission, cyclization, and rearrangement. jst.go.jp Direct photolysis occurs when a pesticide absorbs natural or artificial sunlight, leading to its excitation and subsequent chemical reactions. jst.go.jp While specific detailed studies on the photolytic transformation of this compound are not extensively documented in the available literature, insights can be drawn from general principles of organophosphate photolysis and studies on analogous compounds.

The effectiveness of photolytic degradation is influenced by the light spectrum. Generally, higher energy UV radiation (shorter wavelengths) tends to be more effective in inducing photodegradation. For instance, studies on other organophosphorus pesticides, such as fenthion (B1672539), have shown that the ease of photodegradation follows the order: UV-C > UV-B > UV-A. researchgate.netjst.go.jp UV-C (250-260 nm) and UV-B (280-320 nm) irradiation typically lead to higher photolysis rates compared to UV-A (320-400 nm) or visible light, which may not cause significant degradation for some organophosphates. researchgate.netjst.go.jp This is because pesticides often have UV absorption in the UV-B to UV-C regions. researchgate.net

Dissolved oxygen plays a crucial role in the photo-oxidation processes of many organic compounds, including pesticides. Photo-oxidation often involves the reaction of a pesticide with photogenerated reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). jst.go.jp The presence of dissolved oxygen can facilitate oxidative reactions, leading to the formation of sulfoxides and other oxidized products. jst.go.jpnih.gov For example, in the photodegradation of fenthion, the contribution of dissolved oxygen to photo-oxidation was observed, as replacing air with nitrogen gas in the reaction system prevented the oxidative formation of certain degradation products. nih.gov The oxidation reactions in the liquid phase are often superior to those on solid phases, indicating that dissolved oxygen in water is an important factor affecting photolysis. jst.go.jp

Microbial Biotransformation and Biodegradation

Microbial biotransformation and biodegradation are vital processes in the environmental dissipation of pesticides. Microorganisms, including bacteria and fungi, possess enzymatic capabilities to modify and degrade a wide range of organic compounds, including xenobiotics like pesticides. frontiersin.orggujaratuniversity.ac.inndl.gov.in This process can involve metabolism for microbial growth or co-metabolism, where pesticides are transformed by enzymes attacking a growth substrate. jst.go.jp

Advanced Oxidation Processes (AOPs) in Degradation Research

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that have garnered significant interest for the degradation of organic contaminants, including pesticides, in water and wastewater. mdpi.comgnest.org AOPs are characterized by their ability to generate highly reactive species, primarily hydroxyl radicals (•OH), which possess strong oxidative power to attack and break down various organic compounds into less harmful substances or even mineralize them to CO₂, H₂O, and inorganic ions. mdpi.comgnest.orgfrontiersin.org

Common AOPs include Fenton and Fenton-like oxidation, ozonation, UV/H₂O₂ processes, electrochemical oxidation, and photocatalytic oxidation (e.g., UV/TiO₂). mdpi.comgnest.org Sulfate-radical-based AOPs (SR-AOPs) are also effectively employed for the degradation of refractory contaminants like pesticides. frontiersin.org These processes offer advantages such as fast reaction rates, strong oxidizing abilities, and broad applicability to a wide range of organic pollutants, including those resistant to conventional wastewater treatment methods. mdpi.comgnest.orgfrontiersin.org While AOPs are widely researched for pesticide degradation, specific research findings on the application of AOPs solely for this compound degradation were not found in the provided information. However, the principles and effectiveness of AOPs generally apply to the degradation of various organophosphate pesticides.

Table 2: Common Advanced Oxidation Processes for Pesticide Degradation

AOP TypeKey Oxidizing SpeciesExamples of Application (General Pesticides)
Fenton/Photo-FentonHydroxyl radicals (•OH)Chlorpyrifos, Diazinon bcrec.id
Ozonation (O₃)Hydroxyl radicals (•OH)Carbofuran (B1668357) gnest.org
UV/H₂O₂Hydroxyl radicals (•OH)Chlorpyrifos, Diazinon bcrec.id
Photocatalytic OxidationHydroxyl radicals (•OH)Imazalil, Fenthion, Dieldrin, Deltamethrin gnest.orgmdpi.com
Electrochemical OxidationHydroxyl radicals (•OH)Parathion gnest.org
SR-AOPsSulfate radicals (SO₄•⁻)Various pesticides frontiersin.org
Sonolysis and Ozonolysis Applications
Catalytic Enhancements (e.g., TiO2-anatase)

Similar to sonolysis and ozonolysis, specific research findings on the catalytic enhancement of this compound degradation, particularly using titanium dioxide (TiO2) in its anatase phase, are not widely reported. Titanium dioxide, especially the anatase phase, is a well-known photocatalyst used in the degradation of various organic pollutants due to its chemical and thermal stability, non-toxicity, and cost-effectiveness mdpi.comusgs.govrmit.edu.aumdpi.comfrontiersin.org. Studies have demonstrated its effectiveness in degrading other organophosphate pesticides like fenthion and carbofuran under UV or simulated sunlight irradiation mdpi.comnih.govmdpi.com. However, detailed research specifically applying TiO2-anatase for the enhanced degradation of this compound is not extensively documented.

Environmental Mobility and Distribution

The environmental mobility and distribution of this compound are influenced by its physicochemical properties and interactions with different environmental matrices.

Soil Adsorption and Leaching Potential

This compound exhibits moderate mobility in soil, primarily due to its capacity for adsorption to soil particles. A calculated soil adsorption coefficient (Koc) of 419 suggests that this compound will display moderate mobility in soil and is expected to adsorb to soil nih.gov. Slow hydrolysis of this compound may also occur in moist soils nih.gov. The extent of adsorption and, consequently, leaching potential, can be influenced by soil properties such as organic matter content, clay content, pH, and specific surface area researchgate.netscirp.orgmdpi.com. Higher organic matter content generally favors adsorption, thereby reducing leaching potential scirp.org.

Table 1: this compound Soil Mobility Properties

PropertyValueConclusionSource
Log Kow2.28- nih.gov
Soil Adsorption Coefficient (Koc)419Moderate Mobility, Adsorption Expected nih.gov
Hydrolysis in Moist SoilsSlowMay occur nih.gov

Aquatic Transport and Sediment Interactions

In aquatic environments, this compound is expected to undergo slow hydrolysis. Its experimentally determined half-life under neutral conditions is approximately 115 days, while under basic conditions (pH 10), the calculated half-life is around 60 days nih.gov. This compound may adsorb to sediment and suspended organic matter in water bodies nih.gov. This adsorption to sediment can serve as a sink for pesticides in aquatic systems, influencing their persistence and transport nerc.ac.ukresearchgate.net. Despite its potential to adsorb, this compound is not expected to bioconcentrate significantly in fish and other aquatic organisms nih.gov.

Table 2: this compound Aquatic Fate Properties

PropertyValueConclusionSource
Hydrolysis Half-life (Neutral)115 daysSlow hydrolysis nih.gov
Hydrolysis Half-life (pH 10)60 daysMore rapid hydrolysis under basic conditions nih.gov
Adsorption to Sediment/Organic MatterExpectedMay adsorb nih.gov
Bioconcentration in FishNot expected to be significant (BCF 31.8)Low bioconcentration nih.gov

Metabolite Identification and Persistence in Environmental Matrices

The biotransformation of this compound in various organisms and environmental matrices leads to the formation of several metabolites, which can differ in their properties and environmental persistence.

Characterization of Primary and Secondary Metabolites

This compound is degraded at varying rates by different organisms, including mice, American cockroaches, and milkweed bugs nih.gov. Key metabolites identified during its degradation include:

Famoxon (B147054) (Oxygen Analog) : This is a significant metabolite of this compound, and it has been noted to be of toxicological importance nih.govusgs.gov.

N-desmethyl this compound nih.gov

O-desmethyl this compound nih.gov

O,N-bisdesmethyl this compound nih.gov

Glucuronide Conjugates : Two glucuronides have been observed as metabolites nih.gov.

p-Hydroxybenzenesulfonic acid nih.gov

Other this compound metabolites were found to be significantly less toxic (31 to 237 times) compared to this compound and its oxygen analog, Famoxon usgs.gov. While the formation of these metabolites is characterized, detailed research findings on the specific persistence of each of these this compound metabolites in various environmental matrices (e.g., soil, water, sediment) are limited in the provided search results. The presence and persistence of these transformation products are important for a comprehensive environmental risk assessment beyondpesticides.org.

Table 3: Identified this compound Metabolites

Metabolite NameType of Metabolite (if specified)Relative Toxicity (if specified)
FamoxonOxygen AnalogToxicologically significant usgs.gov
N-desmethyl this compound-Less toxic usgs.gov
O-desmethyl this compound-Less toxic usgs.gov
O,N-bisdesmethyl this compound-Less toxic usgs.gov
Glucuronides (two types)ConjugatesLess toxic usgs.gov
p-Hydroxybenzenesulfonic acid-Less toxic usgs.gov
Several Unknown Metabolites-Less toxic usgs.gov

Ecotoxicological Impact and Risk Assessment

Predictive Models and Risk Assessment Methodologies

Predictive models are essential tools in environmental chemistry and toxicology, offering a means to understand and forecast the potential ecotoxicological effects of chemical compounds, including pesticides. Quantitative Structure-Activity Relationships (QSAR) are a primary example, establishing relationships between a compound's molecular descriptors and its biological activity or toxicity nih.govsci-toys.com. These models are instrumental in designing new structures with improved target properties and enhanced safety profiles nih.govsci-toys.com. QSARs predict the properties of untested chemicals based on their structural similarity to compounds with known activities and properties nih.govuni.lu. Their utility extends to filling data gaps, validating existing data, and prioritizing chemicals that require further experimental assessment uni.luchem960.com.

For organophosphorus pesticides (OPs), the development of QSAR models dates back to the 1960s, marking the beginning of the QSAR/QSTR field nih.govsci-toys.com. Successful QSAR models have been developed for the ecotoxicological data of OPs, encompassing their effects on both aquatic and terrestrial organisms nih.govsci-toys.com. The predictive capability of these models is considered robust, with determination coefficients for validation sets typically ranging from 0.87 to 0.90 nih.gov. The U.S. EPA's EcoSAR models, for instance, are employed to estimate the acute toxicity of organophosphate and carbamate (B1207046) pesticides to fish species nih.gov.

Key molecular descriptors, such as lipophilicity (log Kow), molar refractivity, and hydrogen-bonding acceptor/donor ability, are particularly valuable in constructing QSAR models for organophosphates uni.lu. Log Kow, in particular, can account for approximately half of the toxicity observed in unrelated industrial chemicals to fish, and it demonstrates high predictive power for structurally similar substances uni.lu. However, it is important to note that many QSAR tools were initially developed for industrial organic compounds, and applying them to pesticides, which often possess complex molecular structures and specific modes of action, may require careful consideration nih.govuni.lu. While contemporary QSAR systems can accurately predict the activity of about 80% of examined chemicals when sufficient biological data is available, experimentally measured data should always be given precedence over QSAR predictions when available uni.luchem960.com. A notable challenge in QSAR applications is the accurate assignment of the mode of toxic action (MoA) for transformation products, as they may not necessarily exhibit the same MoA as their parent compounds unb.br.

Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicity Prediction

Quantitative Structure-Activity Relationships (QSARs) serve as a powerful computational approach for predicting the ecotoxicity of chemical compounds by correlating their structural features with their biological effects. In the context of organophosphorus pesticides (OPs), QSAR models have been successfully applied to predict acute toxicity to various aquatic organisms. For example, QSAR models can predict 48-hour median effective concentration (EC50) values for acute Daphnia toxicity and 96-hour median lethal concentration (LC50) values for acute fish toxicity fishersci.ca.

The development of effective QSAR models relies on the selection and application of appropriate molecular descriptors, which are numerical representations of a chemical's structural and physicochemical properties nih.govsci-toys.comuni.lunih.gov. These descriptors can include parameters like the octanol-water partition coefficient (log Kow), which reflects a compound's lipophilicity and its tendency to accumulate in fatty tissues uni.lu. The U.S. EPA's EcoSAR models utilize Structure-Activity Relationships (SARs) to predict the aquatic toxicity of chemicals based on structural similarities and existing experimental data, providing estimates for acute and chronic toxicity to fish (both freshwater and saltwater), Daphnia, and green algae uni.lu.

The predictive capabilities of QSAR models for organophosphates have shown good agreement with experimental data, although some instances of overestimation of toxicity have been noted for specific compounds like Carbophenothion fishersci.ca. Despite these nuances, QSARs remain a valuable tool for initial hazard screening and for guiding decisions on the necessity of further experimental testing, particularly when comprehensive empirical data are scarce uni.lu.

Transformation Product Ecotoxicity Evaluation

Pesticides, once released into the environment, undergo various abiotic and biotic degradation processes, leading to the formation of transformation products (TPs) metabolomicsworkbench.org. Assessing the ecotoxicological risks posed by these TPs is a crucial, albeit often less developed, aspect of environmental risk assessment compared to the evaluation of parent compounds metabolomicsworkbench.org. These transformation products can be transported through waterways, potentially impacting aquatic ecosystems.

For Famphur, specific transformation products have been identified. This compound is degraded at varying rates by different organisms, yielding metabolites such as its oxygen analog, Famoxon (B147054), and N-desmethyl this compound. Other observed metabolites include O-desmethyl this compound, O,N-bisdesmethyl this compound, two glucuronides, and p-hydroxybenzenesulfonic acid. Notably, among these, only this compound and its oxygen analog, Famoxon, have been found to be of significant toxicological concern. Other this compound metabolites were reported to be 31 to 237 times less toxic in acute oral toxicity tests in mice.

Generally, transformation products are observed to be less toxic to aquatic organisms such as fish, daphnids, and algae than their parent compounds metabolomicsworkbench.org. However, there are instances where a transformation product can exhibit similar or even greater toxicity than the parent compound metabolomicsworkbench.org. This increased toxicity can be attributed to several factors, including the presence of a pesticide toxicophore, the TP being the active component of a propesticide, greater accumulation of the product compared to the parent, or a more potent mode of action metabolomicsworkbench.org.

Computational methods are increasingly being utilized for the identification and prioritization of transformation products based on their ecotoxicological potential unb.br. Software like EAWAG-BBD can predict potential environmental transformation products, while ADMETlab 3.0 can predict toxicity indicators for both parent organophosphates and their transformation products. Evaluating the structural similarity between parent compounds and their TPs is also a key aspect of their risk assessment unb.br. The increasing detection of pesticide TPs in various environmental media underscores the imperative for a more comprehensive understanding of their ecological risks to inform future regulatory policies and safeguard environmental health.

Insecticide Resistance Mechanisms and Management Strategies

Mechanisms of Resistance to Organophosphates

Resistance to organophosphate insecticides, including compounds like Famphur, primarily arises through alterations at the insecticide's target site or through enhanced detoxification of the compound within the insect's body. brieflands.comwsu.eduekb.eg

Organophosphate insecticides, such as this compound, exert their toxic effect by binding to and inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. nih.govirac-online.orgpjoes.complos.orgresearchgate.net This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, hyperexcitation, paralysis, and ultimately death in susceptible insects. irac-online.orgplos.org

A primary mechanism of resistance to organophosphates is target-site insensitivity, which occurs when mutations in the gene encoding AChE (the Ace gene) lead to structural changes in the enzyme. wsu.eduresearchgate.netjst.go.jppnas.orgpnas.org These mutations reduce the binding affinity of the organophosphate insecticide to the active site of AChE, rendering the enzyme less sensitive to inhibition. wsu.eduresearchgate.netnih.gov For instance, point mutations in the Ace gene have been identified in OP-resistant strains of various insects, including Drosophila melanogaster and Lepeophtheirus salmonis. plos.orgpnas.orgnih.gov A specific missense mutation, Phe362Tyr in L. salmonis ace1a, has been strongly associated with reduced sensitivity to the organophosphate azamethiphos. plos.org Similarly, the G227A mutation has shown a positive association with resistance to organophosphate and carbamate (B1207046) insecticides. researchgate.net These altered AChE enzymes continue to function, but their reduced sensitivity allows the insect to survive exposure to the insecticide. pjoes.comresearchgate.net

Table 1: Examples of Acetylcholinesterase Mutations Conferring Organophosphate Resistance

Mutation Site (Amino Acid Change)Associated Organophosphate(s)Insect SpeciesReference
Phe362Tyr (in ace1a)AzamethiphosLepeophtheirus salmonis plos.org
G227AOrganophosphates, CarbamatesVarious Arthropods researchgate.net
A298S, G324AAcephateVarious Arthropods researchgate.net

Note: This table is designed to be interactive. In a digital format, clicking on a mutation or species could link to more detailed research findings or a 3D model of the enzyme.

Metabolic resistance is a widespread and significant mechanism by which insects detoxify insecticides, converting them into less toxic or more easily excretable compounds. researchgate.netbrieflands.comnih.govwsu.eduekb.egbiorxiv.orgscielo.br This process often involves the overexpression or increased activity of specific enzyme families. researchgate.netnih.gov

Esterases, particularly carboxylesterases, play a crucial role in the metabolic detoxification of organophosphate insecticides. nih.govwsu.eduekb.egscielo.brthaiscience.info These enzymes can hydrolyze the ester bonds present in many organophosphates, breaking them down into inactive metabolites. ekb.egthaiscience.info Alternatively, esterases can sequester the insecticide by binding it, thereby preventing it from reaching its target site. nih.govscielo.br Elevated levels of non-specific esterase activity have been consistently reported as a major mechanism of resistance to organophosphates in various insect species. ekb.egthaiscience.infooup.complos.org For instance, Aedes albopictus larvae from Yogyakarta, Indonesia, demonstrated moderate to high resistance to organophosphate insecticides, which was attributed to elevated α-naphthyl acetate (B1210297) esterase activity. thaiscience.info Similarly, increased esterase activity has been implicated in malathion (B1675926) resistance in Aedes aegypti and Culex quinquefasciatus. thaiscience.infoplos.org

Table 2: Role of Esterases in Organophosphate Resistance

Enzyme TypeMechanism of ActionImpact on OrganophosphatesExample Insect SpeciesReference
CarboxylesterasesHydrolysis of ester bonds; Sequestration of OPsConverts OPs to less toxic metabolites; Prevents target bindingAedes albopictus, Spodoptera litura, Culex quinquefasciatus ekb.egnih.govscielo.brthaiscience.infooup.complos.org
Non-specific EsterasesGeneral detoxification through hydrolysisReduces effective concentration of OPsAedes albopictus, Aedes aegypti scielo.brthaiscience.info

Note: This table is designed to be interactive. Clicking on an enzyme type could provide more details on its biochemical activity, or on an insect species to show specific resistance profiles.

Glutathione (B108866) S-transferases (GSTs) are multifunctional enzymes that play a significant role in phase II detoxification by catalyzing the conjugation of electrophilic compounds, including organophosphates and their metabolites, with reduced glutathione (GSH). brieflands.comnih.govekb.egacademicjournals.orgnih.govajol.info This conjugation reaction increases the water solubility of the insecticide or its metabolites, facilitating their excretion from the insect's body. academicjournals.orgnih.gov Elevated levels of GST activity have been widely reported in organophosphate-resistant insect populations. plos.orgacademicjournals.orgajol.inforesearchgate.netcabidigitallibrary.org For instance, enhanced glutathione transferase activity has been linked to the degradation of dichlorvos, another organophosphate insecticide. nih.gov GSTs can also contribute to insecticide resistance by protecting against oxidative stress induced by pesticide exposure. nih.gov While GSTs often act as a secondary resistance mechanism, they can work in conjunction with P450- or esterase-based resistance mechanisms. academicjournals.org

Metabolic Detoxification Pathways

Cross-Resistance Phenomena

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, even those that the insect population may not have been directly exposed to. irac-online.orgwho.intbrieflands.comwsu.edupnas.orgnih.gov This phenomenon is a critical consideration in insecticide resistance management, as it can limit the effectiveness of alternative chemical control options. irac-online.orgpnas.org

Common resistance mechanisms, such as altered target sites (e.g., mutated AChE) or broad-spectrum metabolic detoxification pathways (e.g., overexpressed esterases, P450s, or GSTs), can lead to cross-resistance. irac-online.orgbrieflands.comwsu.edujst.go.jppnas.orgmdpi.com For example, a single genetic factor conferring resistance to one organophosphate, like parathion, can dramatically reduce susceptibility to a number of other organophosphates. wsu.edu Similarly, resistance to malathion has been observed to lead to high cross-resistance to other organophosphates. who.intnih.gov While cross-resistance is often observed within the same chemical class (e.g., among different organophosphates), it can also occur across different insecticide classes if the underlying resistance mechanisms are shared or provide protection against a range of compounds. irac-online.orgbrieflands.comwsu.edupnas.orgmdpi.com However, the extent of cross-resistance can be variable, even within the organophosphate class. pnas.orgnih.gov

Table 3: Examples of Cross-Resistance Involving Organophosphates

Initial Resistance toCross-Resistance Observed toUnderlying Mechanism (Potential)Insect SpeciesReference
ParathionOther OrganophosphatesTarget-site insensitivity; Metabolic detoxificationVarious Arthropods wsu.edu
MalathionOther OrganophosphatesMetabolic detoxification (e.g., esterases)Culex pipiens quinquefasciatus, Musca domestica who.intnih.gov
OrganophosphatesCarbamatesAltered AcetylcholinesteraseVarious Arthropods irac-online.orgbrieflands.comresearchgate.netpnas.org
PyrethroidsOrganophosphatesP450-mediated metabolismAnopheles gambiae mdpi.com

Note: This table is designed to be interactive. Clicking on a resistance pattern could display more detailed studies or the specific genetic basis if known.

Implications for Pest Management Strategies

The development of insecticide resistance poses a significant challenge to effective pest management, particularly for compounds like this compound, which belongs to the organophosphate chemical class nih.govirac-online.org. This compound functions as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target pests nih.govirac-online.orgherts.ac.uk. Over-reliance on insecticides with a single mode of action, such as this compound, can exert strong selective pressure, leading to the evolution of resistant pest populations ucanr.eduirac-online.org. This necessitates the implementation of robust and diversified pest management strategies to preserve the efficacy of existing insecticides and ensure sustainable pest control ucanr.edu.

Insect resistance mechanisms are broadly categorized into several forms, including altered target-site resistance, metabolic resistance, reduced penetration, and behavioral resistance brieflands.comnih.govresearchgate.net. For organophosphates like this compound, altered target-site resistance occurs when the insecticide no longer binds effectively to its AChE target brieflands.com. Metabolic resistance, a common mechanism, involves the increased activity of enzymes such as esterases, oxidases, or glutathione S-transferases, which detoxify the insecticide before it can reach its target site brieflands.comnih.govresearchgate.netplos.org. The rapid development of resistance to organophosphates is a well-documented phenomenon brieflands.com.

Insecticide Rotation and Integrated Pest Management (IPM)

To mitigate the development and spread of insecticide resistance, insecticide rotation and Integrated Pest Management (IPM) strategies are crucial irac-online.orgucanr.eduirac-online.org. IPM is a comprehensive approach that integrates various control methods—including biological, cultural, physical, and chemical means—with the primary goal of reducing reliance on synthetic pesticides while minimizing risks to human health and the environment ucanr.eduworldbank.orgbeyondpesticides.orgfao.org. The use of chemical pesticides within an IPM framework is typically authorized only as a last resort, guided by economic thresholds and pest monitoring ucanr.edubeyondpesticides.orgpurdue.edu.

A core principle of effective Insecticide Resistance Management (IRM) is the strategic rotation or alternation of compounds with different modes of action (MoA) irac-online.orgucanr.eduirac-online.org. The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their MoA to facilitate such rotations irac-online.org. This compound is categorized under IRAC Group 1B, signifying its action as an acetylcholinesterase inhibitor irac-online.org. To delay resistance development, it is generally recommended to avoid more than two consecutive applications of pesticides from the same MoA group ucanr.edu. Instead, applications should be alternated with insecticides from different MoA groups, which often correspond to different chemical classes ucanr.edu. This practice minimizes the continuous selection pressure on a pest population by a single mechanism, thereby preserving the susceptibility to various chemical classes irac-online.org.

IPM strategies also incorporate practices such as crop rotation with non-host crops, which can disrupt pest life cycles and reduce pest populations, thereby lessening the need for chemical interventions niphm.gov.in. Studies have demonstrated that IPM implementation, by optimizing pesticide inputs through practices like scouting and adherence to economic thresholds, can significantly reduce insecticide use while maintaining or even enhancing crop yields purdue.edu.

Monitoring and Detection of Resistance Development

Effective management of insecticide resistance relies heavily on systematic monitoring and early detection of resistance development within pest populations brieflands.comcdc.gov. Regular surveillance provides vital information on existing and emerging pest species, their population levels, and the extent of damage they cause slideshare.net. This ongoing process allows for the timely identification of shifts in pest susceptibility to insecticides, enabling proactive adjustments to control strategies before widespread field failures occur cdc.gov.

Monitoring methods can include fixed plot surveys, which gather detailed pest population data over time in a specific area slideshare.net. Forecasting techniques utilize surveillance data combined with environmental factors to predict future pest infestation levels, aiding farmers in timing control measures appropriately slideshare.net. Additionally, various bioassays, such as the CDC bottle bioassay, are employed to determine the susceptibility of pest populations to specific insecticides. These bioassays detect differences in mortality between susceptible and resistant individuals and serve as a valuable tool within broader insecticide resistance monitoring programs, often complemented by biochemical and molecular methods cdc.gov. The capacity for basic entomological monitoring, including the appointment of trained entomologists and the establishment of necessary infrastructure, is crucial for implementing effective insecticide resistance surveillance in pest control programs brieflands.com.

By consistently monitoring for resistance, pest management professionals can make informed decisions, such as switching to different MoA insecticides or integrating non-chemical control methods, thereby preserving the effectiveness of critical tools like this compound for as long as possible brieflands.comcdc.gov.

Advanced Analytical Methodologies for Famphur Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic techniques are widely employed for the separation, identification, and quantification of Famphur residues due to their high separation efficiency and compatibility with various detection systems.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are prominent methods for the determination of this compound and its oxygen analog residues. A gas chromatographic method has been described for determining this compound, O,O-dimethyl O-[p-(dimethylsulfamoyl)phenyl]phosphorothioate, and its oxygen analog in bovine milk, blood, and edible tissues wikipedia.org. This method involves separating this compound and its oxygen analog via column chromatography, followed by alkaline hydrolysis to p-hydroxy-N,N-dimethylbenzenesulfonamide, which is then silylated to its trimethylsilylether derivative for GC measurement wikipedia.org. This approach is effective for detecting residues down to 0.05 ppm in calf muscle, liver, and kidney, and 0.005 ppm in milk wikipedia.org.

Another sensitive GC method employs a flame photometric detector (FPD) operating in the phosphorus mode for determining this compound and its oxygen analog in reindeer and cattle tissues nih.gov. This method, which does not require hydrolysis, can detect 0.025 ppm of this compound and 0.06 ppm of its oxygen analog in body tissues, achieving recoveries of 73–100% from fat, muscle, liver, and kidney nih.gov. Control samples showed no peaks at the retention times of this compound (approximately 2.16 min) and its analog (approximately 1.76 min) nih.gov.

GC/MS has also been established for analyzing residual this compound in various honey types, including acacia, wild, chestnut, and manuka honey nih.gov. This method incorporates solid-phase extraction (SPE) for sample preparation, with optimization of SPE parameters such as sample pH and extraction solvent type and volume nih.gov. Gas chromatographic separation is typically performed using columns like a DB-35 MS column (30 m length × 0.20 mm i.d. × 0.33 μm film thickness) nih.gov. For this compound in honey, the limits of detection (LOD) and quantitation (LOQ) were 2 ng/g and 5 ng/g, respectively nih.gov. Precision and accuracy within calibration curves ranged from 1.0–27.7% relative standard deviation (RSD) and 63.7–118.4%, respectively, with correlation coefficients (r²) from 0.9883 to 0.9958 in the 5–50 ng/g concentration range nih.gov.

GC/MS has also been utilized for the identification and quantification of this compound in complex matrices like pour-on formulations and bovine tissues epa.govgoogleapis.com. In one instance, GC/MS analysis of a "Warbex pour-on" product, expected to contain this compound, revealed the presence of this compound alongside an unexpected compound, Isazophos epa.gov. A GC/MS procedure using selected ion monitoring (SIM) was developed for the quantification of Isazophos in liver, kidney, muscle, and fat googleapis.com. While this study focused on Isazophos, it highlights the capability of GC/MS for this compound analysis in complex biological samples epa.govgoogleapis.com.

Table 1: Summary of this compound Detection Parameters by GC/GC-MS

MatrixMethodDetectorLOD (ppm/ng/g)LOQ (ppm/ng/g)Recovery (%)Reference
Bovine MilkGCFID0.005-- wikipedia.org
Calf Muscle, Liver, KidneyGCFID0.05-- wikipedia.org
Reindeer/Cattle TissuesGCFPD0.0250.06 (analog)73–100 nih.gov
HoneyGC/MSMS2 ng/g5 ng/g63.7–118.4 nih.gov

High-Performance Liquid Chromatography (HPLC) is another robust technique for this compound residue analysis, particularly when coupled with specialized detectors. This compound has been listed as an analyte in multi-residue methods for veterinary drugs in animal and fishery products using HPLC. Common detectors utilized in HPLC for pesticide analysis include photodiode array detectors (DAD), fluorometric detectors (FL), and liquid chromatograph-mass spectrometers (LC-MS).

This compound has been analyzed by HPLC with on-line photolysis (hv) followed by electrochemical detection (EC) using single or dual-electrode approaches for the species generated. This indicates the use of specialized electrochemical detectors for enhanced selectivity and sensitivity. HPLC systems often employ octadecylsilanized silica (B1680970) gel columns and mobile phases tailored for optimal separation. For instance, a linear gradient from acetonitrile (B52724)/0.05% trifluoroacetic acid solution to pure acetonitrile is used, with the column temperature maintained at 40°C.

Diode Array Detectors (DAD) are frequently used in HPLC, allowing for the acquisition of a spectrum of absorbance data across a range of wavelengths, which aids in the identification of compounds based on their UV-Vis spectra and enhances specificity in complex samples. While specific detailed research findings for this compound using HPLC-DAD were not extensively detailed in the provided context, HPLC-DAD has been demonstrated for simultaneous detection of other organophosphates like Fenthion (B1672539) and Profenofos, with detection limits of 0.0328 mg L⁻¹ for Fenthion. The general applicability of HPLC with various detectors, including UV-Vis, fluorescence, and mass spectrometry, makes it a versatile tool for this compound analysis.

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective chromatographic technique, often used for screening or preliminary identification of pesticides. While less quantitative than GC or HPLC, TLC can be valuable for initial assessments of this compound presence. This compound is listed in contexts where TLC applications are compiled for pesticide analysis. Although specific detailed applications for this compound detection in residues by TLC were not provided, TLC is generally recognized for its ability to separate various drugs, pesticides, and environmental contaminants, often as part of a multi-step analytical procedure that may precede or complement more advanced techniques like GC-MS epa.gov.

Spectroscopic Approaches

Spectroscopic methods offer alternative or complementary ways to detect and quantify chemical compounds by analyzing their interaction with electromagnetic radiation.

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopic technique that provides molecular fingerprint information. While FT-Raman spectroscopy has been applied for the quantitative analysis of other organophosphorus pesticides, such as Fenthion, in pesticide formulations, specific detailed research findings directly demonstrating its application for the detection and quantification of this compound were not found within the provided search results. FT-Raman offers advantages such as being rapid, simple, safe, and minimizing sample pretreatment and handling of toxic samples.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique commonly used to monitor the concentration of substances that absorb light in the UV or visible regions of the electromagnetic spectrum. It is particularly useful in degradation studies where changes in the concentration of the parent compound or the formation of degradation products can be observed by monitoring changes in absorbance over time. While UV-Vis spectrophotometry is widely used for degradation studies of various organic compounds and pesticides, specific detailed research findings directly demonstrating its application for monitoring the degradation of this compound itself were not extensively detailed in the provided search results. However, this compound has been analyzed using HPLC with on-line photolysis, which involves UV light, followed by electrochemical detection of the generated species, indicating that light-induced processes and their monitoring can be relevant to this compound's analytical profile.

Sample Preparation and Extraction Methodologies

Effective sample preparation is paramount for isolating this compound from diverse matrices and minimizing interferences, thereby enhancing the accuracy and reliability of subsequent analytical measurements.

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of this compound from various samples. Optimization of SPE parameters is critical to achieve high recovery rates and reduce matrix effects. For instance, in a study analyzing residual this compound in honey, SPE parameters were optimized by varying the pH of the sample and the volume and type of the extraction solvent researchgate.net. RP-C18 has been identified as an effective sorbent material, demonstrating sorption efficiencies close to 100% for pesticides in aqueous samples researchgate.net. Another study on organophosphorus pesticides, including fenthion (structurally similar to this compound), in surface water utilized an orthogonal array design to optimize SPE parameters such as eluting solvent type, sorbent type, flow-rate of eluting solvent, sample pH, sample volume, elution volume, modifier addition, and water sample flow-rate nih.gov. For multi-residue pesticide analysis in surface water, SPE optimization involved evaluating different types of cartridges, elution solvents, and sorbent drying times to achieve appropriate extraction conditions for a wide range of pesticides mdpi.com.

Matrix effects refer to the influence of co-extracted components from a sample on the analytical signal of the target analyte, leading to either signal suppression or enhancement bataviabiosciences.comeurl-pesticides.eu. These effects are a significant concern in the analysis of this compound in complex biological and environmental samples, potentially causing underestimation or overestimation of the analyte concentration bataviabiosciences.com.

In biological samples, such as animal tissues (e.g., reindeer and cattle tissues, human blood), the presence of high molecular weight fats and proteins can complicate analysis, necessitating effective removal during cleanup procedures oup.comwindows.netoup.com. For example, in the analysis of this compound and its oxygen analog in reindeer and cattle tissues, extraction and cleanup procedures were essential for detection oup.com. Similarly, the determination of organophosphorus pesticides in human blood often involves headspace solid-phase microextraction (HS-SPME) to address the complex biological matrix oup.com.

Environmental samples (e.g., water, soil, honey) can also contain numerous interferences, including hydrocarbons, PCBs, acids, and bases windows.net. In honey analysis, matrix effects can be observed, and methods like gas chromatography-mass spectrometry (GC/MS) coupled with SPE are used to mitigate these researchgate.net. For olive oil, the effect of the oil matrix on pesticide recoveries has been evaluated, with acidity and total sterol content identified as main influencing factors, and matrix effects compensated for by using the internal standard method for quantification nih.gov.

Matrix effects are predominantly observed in mass spectrometry due to the suppression or enhancement of ionization efficiency by other compounds bataviabiosciences.com. According to SANTE guidelines, if signal suppression or enhancement exceeds 20%, matrix effects must be addressed shimadzu.comnih.gov. Matrix-matched calibration is a common approach to compensate for matrix effects in multi-residue pesticide analysis, particularly in GC and LC methods shimadzu.comnih.gov.

Method Validation and Performance Characteristics

Method validation is crucial for ensuring the reliability, accuracy, and consistency of analytical results for this compound detection and quantification. Key performance characteristics include limits of detection and quantitation, precision, accuracy, and linearity.

The Limit of Detection (LOD) is the minimum amount of an analyte in a sample that can be detected, though not necessarily quantified, while the Limit of Quantitation (LOQ) is the smallest amount that can be precisely and accurately quantified globalresearchonline.netawri.com.au. These values are critical for assessing the sensitivity of an analytical method.

For this compound analysis using gas chromatography-mass spectrometry (GC/MS) in fortified honey samples, the LOD was reported as 2 ng/g and the LOQ as 5 ng/g researchgate.net. In a gas-liquid chromatographic method for this compound and its oxygen analog in reindeer and cattle tissues, 0.025 ppm this compound and 0.06 ppm oxygen analog could be detected oup.com. For multi-residue pesticide analysis, including organophosphorus compounds, in human biological fluids using capillary gas chromatography with nitrogen-phosphorus detection (NPD) or electron-capture detection (ECD), LODs were reported at the low ng/mL level researchgate.net.

A summary of typical LOD and LOQ values for this compound and related organophosphorus pesticides in various matrices is presented in the table below:

Analyte (Method)MatrixLODLOQSource
This compound (GC/MS)Honey2 ng/g5 ng/g researchgate.net
This compound (GC-LC)Reindeer & Cattle Tissues0.025 ppm0.06 ppm (oxygen analog) oup.com
Organophosphorus Pesticides (GC-MS)Human Blood0.01-0.3 µg/gNot specified, but within 0.025-5.0 µg/g linear range oup.com
Organophosphorus Pesticides (GC-MS/MS)Olive OilNot specified0.007-0.020 µg/g (for 9 OPs including fenthion) uchile.cl
Pesticides (LC-MS/MS)Surface Water0.03–0.5 μg/kg0.6–1.5 μg/kg tandfonline.com
Pesticides (GC-MS/MS)Surface Water0.9–2.0 μg/kg3.0–5.7 μg/kg tandfonline.com
Pesticides (LC-MS/MS)Honey0.0001–0.0004 mg/kg0.0002–0.0008 mg/kg nih.gov
Pesticides (GC-MS/MS)Honey0.001–0.004 mg/kg0.002–0.008 mg/kg nih.gov

Method validation involves assessing precision, accuracy, and linearity to ensure the reliability and robustness of the analytical procedure.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions nih.gov. For this compound analysis in honey using GC/MS, the precision within calibration curves was reported as 1.0–27.7% Relative Standard Deviation (RSD) researchgate.net. For organophosphorus pesticides in human blood using HS-SPME and GC-MS, coefficients of variation for repeatability and reproducibility ranged from 2.9% to 19.3% and 5.1% to 17.9%, respectively oup.com. In a study on pesticides in olive oil, RSD values were typically below 10% nih.gov. For a multi-residue pesticide method in surface water, RSDs for recoveries were estimated to be less than 14% mdpi.com.

Accuracy is the closeness of agreement between a test result and the accepted reference value nih.gov. For this compound in honey, accuracy within calibration curves ranged from 63.7–118.4% researchgate.net. Recoveries are often used to assess accuracy, with ranges typically between 70% and 120% considered acceptable for pesticide residue analysis mdpi.comshimadzu.comtandfonline.com. For example, in olive oil, recoveries for organophosphorus pesticides were equal to or higher than 73% under optimized conditions uchile.cl. Recoveries of this compound and its oxygen analog from fat, muscle, liver, and kidney in reindeer and cattle ranged from 73–100% oup.com.

Linearity assesses the ability of a method to produce results directly proportional to the concentration of the analyte within a specified range globalresearchonline.netnih.gov. This is typically evaluated by constructing calibration curves. For this compound in honey, the square of the correlation coefficients (r²) obtained from the concentration range of 5–50 ng/g was 0.9883 to 0.9958, indicating good linearity researchgate.net. For organophosphorus pesticides in human blood, linearity was established over concentration ranges from 0.025 to 5.0 µg/g with excellent correlation coefficients (0.991–0.998) oup.com. Good linearity (R² > 0.985) was also observed for pesticides in olive oil in the 0.025-0.50 mg/kg concentration range nih.gov. ICH guidelines recommend evaluating a minimum of five concentrations to assess linearity globalresearchonline.netnih.gov.

A summary of typical precision, accuracy, and linearity data for this compound and related compounds is presented in the table below:

Analyte (Method)MatrixPrecision (RSD%)Accuracy (Recovery%)Linearity (R² / Range)Source
This compound (GC/MS)Honey1.0–27.763.7–118.40.9883–0.9958 (5–50 ng/g) researchgate.net
This compound & Oxygen Analog (GC-LC)Reindeer & Cattle TissuesNot specified73–100Not specified oup.com
Organophosphorus Pesticides (HS-SPME-GC-MS)Human Blood2.9–19.3 (repeatability), 5.1–17.9 (reproducibility)70–95 (compared to water)0.991–0.998 (0.025–5.0 µg/g) oup.com
Organophosphorus Pesticides (GC-FPD/GC-MS/MS)Olive Oil≤ 11≥ 73Not specified uchile.cl
Organophosphorus Pesticides (HS-SPME-GC)Olive Oil< 1080–106> 0.985 (0.025–0.50 mg/kg) nih.gov
Pesticides (LC-MS/MS & GC-MS/MS)Sweet PepperNot specified70–120Not specified tandfonline.com
Pesticides (LC-MS/MS)Surface Water< 1470–120Not specified mdpi.com

Regulatory Science and Environmental Policy

Pesticide Reregistration and Evaluation Frameworks

In the United States, the registration and continued evaluation of pesticides like famphur are primarily managed by the Environmental Protection Agency (EPA) through comprehensive legislative frameworks.

The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) provides the EPA with the authority to regulate the sale and use of pesticides in the United States. Under FIFRA, all pesticides must be registered with the EPA before they can be legally sold or distributed. A key provision of FIFRA is the continuous review of registered pesticides to ensure they meet evolving scientific and safety standards.

Initially, this was handled through the reregistration program, which was tasked with re-evaluating pesticides first registered before November 1, 1984, to ensure they met more stringent contemporary standards. The outcome of this process was a Reregistration Eligibility Decision (RED), which would outline the human health and environmental risk assessments and determine if a pesticide was eligible for reregistration, often with new risk mitigation measures.

This reregistration program has since been succeeded by the Registration Review program, established under the 2004 amendments to FIFRA. This program mandates that every registered pesticide undergoes a comprehensive review every 15 years. federalregister.govgovinfo.gov The goal is to ensure that as science and data evolve, pesticides can still be used without causing unreasonable adverse effects on human health or the environment. federalregister.gov

The registration review process for a chemical like this compound involves several key stages:

Docket Opening: The EPA establishes a public docket containing a preliminary work plan that summarizes available information on the pesticide and outlines the anticipated review timeline and data needs. epa.gov

Risk Assessment: The agency conducts a thorough review of scientific data on the pesticide's effects on human health (including dietary, occupational, and residential exposures) and the environment (effects on non-target organisms, and fate in soil and water).

Public Participation: The public and stakeholders are invited to comment at various stages of the review, including on the preliminary work plan and draft risk assessments. epa.gov

Interim or Final Decision: Based on the risk assessment, the EPA issues a decision document. This may be an interim decision if further data is needed, or a final decision that could result in continued registration, modification of use conditions (e.g., changes to the label), or cancellation of the registration. federalregister.govfederalregister.gov

Table 7.1: Key Stages of the FIFRA Registration Review Process

Stage Description Key Activities
Initiation The EPA formally begins the review process. A public docket is opened with a Preliminary Work Plan (PWP). A 60-day public comment period is initiated. epa.gov
Data Review & Assessment The EPA reviews existing data and may require new studies from registrants. A Data-Call In (DCI) notice may be issued. Draft risk assessments for human health and ecology are developed. epa.gov
Public Comment Draft risk assessments are released for public review and comment. Stakeholders can provide input on the scientific assessments and suggest risk mitigation options. epa.gov

| Regulatory Decision | The EPA issues a proposed and then a final or interim decision. | The decision document outlines findings and any required changes to the pesticide's registration, such as new use restrictions. federalregister.govepa.gov |

The Food Quality Protection Act (FQPA) of 1996 significantly amended both FIFRA and the Federal Food, Drug, and Cosmetic Act (FFDCA), establishing a more stringent, health-based safety standard for pesticide residues in food. For a pesticide like this compound, which is used on cattle and can result in residues in meat, the FQPA introduced several critical considerations.

A central tenet of the FQPA is the "reasonable certainty of no harm" standard for setting pesticide tolerances (the maximum legal residue level in or on food). This requires a comprehensive assessment of all non-occupational exposures, including those from food, drinking water, and residential use. This is known as an aggregate exposure assessment.

Furthermore, the FQPA mandates the consideration of the cumulative effects of pesticides that share a common mechanism of toxicity. This compound is an organophosphate, a class of insecticides known to inhibit the enzyme acetylcholinesterase. Therefore, its risk assessment must consider the combined exposure to all other organophosphates that act in the same way.

Perhaps the most significant provision of the FQPA is the special protection for infants and children. The Act requires an additional tenfold (10x) safety factor to be applied when setting tolerances to account for potential pre- and post-natal toxicity and any gaps in the data regarding children's health. This safety factor can be reduced or removed only if reliable data demonstrate that a different factor would be protective of infants and children.

| Protection of Infants and Children | An additional 10x safety factor is applied to protect children, unless data show otherwise. | The potential for increased sensitivity in children to the neurotoxic effects of organophosphates is explicitly considered. |

Environmental Monitoring and Surveillance Programs

Environmental monitoring is crucial for understanding the real-world fate and effects of pesticides after their application. In the U.S., several federal and state programs are in place to monitor for the presence of pesticides like this compound in the environment. These programs provide data that helps regulatory agencies like the EPA assess the effectiveness of regulations and identify potential environmental risks that may not have been apparent in laboratory studies.

The U.S. Geological Survey (USGS) plays a significant role in this area through its National Water-Quality Assessment (NAWQA) Project. The NAWQA Project is designed to provide a long-term understanding of the quality of the nation's streams and groundwater. As part of this project, water and sediment samples are collected from a wide range of agricultural and urban watersheds and analyzed for the presence of hundreds of pesticides and their breakdown products. This data helps to characterize the geographic and seasonal distribution of pesticides in the nation's water resources.

These monitoring programs are essential for:

Assessing Exposure: Determining the concentrations of pesticides in water, soil, and air, which informs human and ecological risk assessments.

Evaluating Trends: Tracking whether pesticide levels are increasing, decreasing, or remaining stable over time in response to regulatory actions or changes in use patterns.

Validating Models: Comparing measured environmental concentrations with levels predicted by environmental fate and transport models used in the registration process.

Early Warning: Identifying emerging contamination issues or areas of particular concern that may require further investigation or regulatory action.

While broad monitoring programs may not always analyze specifically for this compound in all locations, they provide a critical framework for assessing contamination by classes of pesticides, such as organophosphates.

International Regulatory Harmonization Efforts

Because food and agricultural commodities are traded globally, significant efforts are made to harmonize the regulation of pesticides and establish consistent international standards. This helps to protect consumer health worldwide and facilitate international trade by preventing barriers caused by differing national regulations.

The Codex Alimentarius Commission , established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), is a key international body in this effort. The Codex develops harmonized international food standards, including Maximum Residue Limits (MRLs) for pesticides and veterinary drugs in food products. fao.orgfao.orgsitefinity.cloud An MRL is the highest level of a residue that is legally tolerated in or on food or feed when a pesticide is applied correctly. fao.org These MRLs are based on scientific risk assessments performed by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and are recognized as international benchmarks by the World Trade Organization (WTO). sitefinity.cloud

Different countries and regions have their own regulatory bodies and processes:

European Union: The European Food Safety Authority (EFSA) conducts risk assessments of pesticides. An active substance must first be approved at the EU level before member states can authorize plant protection products containing it. The EU has a reputation for a highly precautionary approach to pesticide regulation. beyondpesticides.org

Canada: Health Canada's Pest Management Regulatory Agency (PMRA) is responsible for pesticide regulation, conducting science-based evaluations to ensure products meet health and environmental standards before being registered for use. canada.ca

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) is the independent statutory authority responsible for assessing and registering pesticides and veterinary medicines. apvma.gov.au

Harmonization efforts involve sharing data and risk assessment methodologies between these regulatory bodies to promote consistent decisions. However, differences in national legislation, agricultural practices, and policy goals can lead to variations in the registration status and MRLs for a given pesticide like this compound among different countries.

Q & A

Q. What are the primary analytical methods for detecting Famphur in environmental or biological matrices?

this compound is typically quantified using ultrahigh-performance liquid chromatography coupled with tandem quadrupole-orbitrap mass spectrometry (UPLC-MS). Methanol (MeOH) is the preferred solvent due to its higher mass spectral intensity for this compound compared to acetonitrile (ACN), as demonstrated in pesticide screening studies . Researchers should validate methods with matrix-matched calibration standards to account for matrix effects in complex samples.

Q. How can researchers confirm the structural identity of this compound in synthesized or environmental samples?

this compound’s identity is verified via its CAS number (52-85-7) and systematic IUPAC name: O-[4-[(Dimethylamino)sulfonyl]phenyl] O,O-dimethyl phosphorothioate. Cross-referencing with EPA-registered synonyms (e.g., Famofos) and spectral libraries (e.g., MS/MS fragmentation patterns) ensures accurate identification .

Q. What are the known toxicological mechanisms of this compound in non-target species?

this compound acts as a cholinesterase inhibitor, disrupting neuromuscular function in insects and mammals. Acute toxicity in vertebrates arises from irreversible acetylcholinesterase inhibition, leading to respiratory failure. Chronic exposure studies in fish and invertebrates show sublethal effects, including reduced reproductive success, but no significant bioaccumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

this compound’s hydrolysis half-life in water is ~60 days under neutral conditions, but discrepancies arise from variable pH, temperature, and microbial activity. To address this, design controlled experiments comparing hydrolysis rates across environmental matrices (e.g., freshwater vs. soil leachates) and validate with metabolite tracking (e.g., this compound-O-analog, CAS 960-25-8) .

Q. What experimental strategies optimize this compound detection in low-concentration biological samples?

Pre-concentration techniques, such as solid-phase extraction (SPE) using C18 cartridges, enhance sensitivity. Coupling UPLC-MS with collision-induced dissociation (CID) improves selectivity for this compound in complex matrices like serum or tissue homogenates. Method validation should include limits of detection (LOD) < 0.1 µg/kg and recovery rates >80% .

Q. How can ecological risk assessments account for this compound’s indirect effects on food webs?

Develop mesocosm studies to simulate this compound runoff scenarios, measuring impacts on invertebrate populations (e.g., aquatic larvae) and secondary poisoning in predators (e.g., birds). Integrate toxicity data with environmental fate models to predict bioaccumulation potential, even if direct evidence is limited .

Q. What methodologies address conflicting data on this compound’s metabolite toxicity?

Use in vitro assays (e.g., human hepatocyte cultures) to compare the cytotoxicity of this compound and its primary metabolite, this compound-O-analog. Pair this with in silico toxicokinetic modeling to predict metabolite persistence and binding affinity to cholinesterase isoforms .

Q. How should researchers design longitudinal studies to assess this compound’s degradation in agricultural soils?

Implement a split-plot experimental design with variables like soil organic matter, microbial activity, and tillage practices. Monitor this compound residues and metabolites via high-resolution MS at regular intervals (e.g., 0, 30, 90 days) and correlate degradation rates with edaphic factors .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (appendix) from processed results (main text). Include detailed experimental protocols for reproducibility .
  • Literature Review : Prioritize primary sources (e.g., EPA reports, peer-reviewed toxicology studies) over secondary summaries to avoid bias .
  • Ethical Compliance : Obtain permits for wildlife studies and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.